![molecular formula C20H22FN3O3 B4755028 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide](/img/structure/B4755028.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2013 by the pharmaceutical company Pfizer, and since then, it has gained popularity among researchers for its potential use in scientific research.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide activates a cascade of intracellular signaling pathways that modulate various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to induce hypothermia and decrease locomotor activity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific physiological and biochemical processes. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is its potential for toxicity and adverse effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, including:
1. Investigating the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide on the endocannabinoid system and its interactions with other neurotransmitter systems.
2. Studying the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide for the treatment of various diseases and disorders, such as chronic pain, inflammation, and neurological disorders.
3. Developing new synthetic cannabinoids based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide to improve their potency, selectivity, and safety profiles.
4. Conducting further studies to determine the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide on physiological and biochemical processes, as well as its potential for addiction and abuse.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is a synthetic cannabinoid that has gained popularity among researchers for its potential use in scientific research. It has high affinity for the CB1 and CB2 receptors and has been found to have a range of biochemical and physiological effects. However, its potential for toxicity and adverse effects may limit its use in certain experimental settings. Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide should focus on investigating its effects on the endocannabinoid system, developing new synthetic cannabinoids, and determining its long-term effects and potential for addiction and abuse.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been used in scientific research to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been used in studies to investigate the effects of synthetic cannabinoids on various physiological and biochemical processes.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-15(2-4-16)14-23-7-9-24(10-8-23)20(25)22-17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKANFRGOYQKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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